molecular formula C19H19FN4O2S B2496876 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1448073-52-6

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2496876
CAS RN: 1448073-52-6
M. Wt: 386.45
InChI Key: QCEFBPRGQSZEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Apoptotic Effects

Compounds with triazole-oxadiazole frameworks have demonstrated potent antifungal and apoptotic activities against various Candida species, including C. albicans and C. glabrata. Notably, certain derivatives exhibited strong inhibitory effects and triggered apoptosis in fungal cells without toxicity to healthy cells, showcasing potential as safe antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anticancer Activity

A new quinazolinone-based derivative has been synthesized and characterized for its inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This compound displayed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. Its effectiveness suggests potential as a novel anticancer agent (Riadi et al., 2021).

Cancer Cell Migration and Growth Inhibition

Derivatives bearing the 1,2,4-triazol-3-ylthioacetohydrazide moiety have been evaluated for their ability to inhibit cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These compounds were more cytotoxic against the melanoma cell line, with specific derivatives identified as particularly active, suggesting their potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Acetylcholinesterase Inhibition

A novel molecule with a strong acetylcholinesterase inhibition property has been developed, alongside a quantitative bioanalytical method for its measurement. This research indicates the molecule's potential application in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Nemani, Shard, & Sengupta, 2018).

Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 receptor antagonists has led to the development of compounds with potential therapeutic applications in treating emesis and depression. One such compound demonstrated significant efficacy in pre-clinical tests, highlighting its potential for clinical use (Harrison et al., 2001).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-14-5-3-13(4-6-14)12-17(25)21-9-10-23-19(26)24(15-7-8-15)18(22-23)16-2-1-11-27-16/h1-6,11,15H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEFBPRGQSZEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

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